molecular formula C11H21N3O B1489837 2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one CAS No. 1487896-26-3

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Cat. No. B1489837
M. Wt: 211.3 g/mol
InChI Key: FMXJQPSBIMFATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one, also known as 2-Aza-1-Methylpiperidine (2-Aza-1-MP), is an organic compound with a wide range of applications in the field of chemistry and biochemistry. It is a derivative of the amino acid azetidine, which is a three-membered ring containing two nitrogen atoms and one carbon atom. 2-Aza-1-MP has been used in the synthesis of a variety of compounds, including peptide analogues, peptidomimetics, and cyclic peptides. It has also been used in the synthesis of small-molecule drugs, and as a chiral auxiliary in asymmetric synthesis. In addition, 2-Aza-1-MP has been used as a catalyst in a variety of organic reactions.

Scientific Research Applications

Synthesis and Bioactivity

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one and its derivatives have been the focus of synthetic and medicinal chemistry research due to their potential biological activities. For instance, derivatives of related compounds have been synthesized and evaluated as potential inhibitors of 15-lipoxygenase, showing significant inhibitory activities, indicating the potential for anti-inflammatory applications (Asghari et al., 2016). This exemplifies the chemical's relevance in developing therapeutic agents targeting specific enzymatic pathways.

Antiviral Applications

In the context of antiviral research, derivatives with a similar structural framework were synthesized and identified for their potential against COVID-19 main protease through a structure-guided virtual screening approach. This highlights the molecule's application in discovering new antiviral agents, particularly in response to pandemic threats (Rashdan et al., 2021).

Anticancer Research

The compound and its analogs have also been explored for their anticancer activities. Synthesis of novel derivatives and their subsequent evaluation against various cancer cell lines have been documented, suggesting the compound's utility in oncology research for developing potential chemotherapeutic agents (Jiang et al., 2016).

Pesticidal Activities

Furthermore, studies on related compounds include the development of derivatives with potent pesticidal activities against specific agricultural pests, demonstrating the compound's potential application in agricultural chemistry for pest management strategies (Choi et al., 2015).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O/c1-9-2-4-14(5-3-9)11(15)8-13-6-10(12)7-13/h9-10H,2-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMXJQPSBIMFATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CN2CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Aminoazetidin-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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